N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclopropanecarboxamide
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a boronate-containing heterocyclic compound characterized by a thiazole core functionalized with a cyclopropanecarboxamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure positions the compound as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl or heteroaryl systems . The cyclopropane ring introduces steric constraints and metabolic stability, while the boronate ester enables further derivatization, making the compound valuable in drug discovery pipelines .
Structurally related analogs, such as N-(thiazol-2-yl)cyclopropanecarboxamide, have been synthesized and studied for their crystallographic properties and fungicidal activities, underscoring the pharmacological relevance of this scaffold . The compound’s CAS registry number (e.g., 1201644-35-0 for a pyridinyl analog) and molecular formula (C₁₅H₂₁BN₂O₃S) highlight its distinct identity within the class of boronate esters .
Properties
Molecular Formula |
C13H19BN2O3S |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H19BN2O3S/c1-12(2)13(3,4)19-14(18-12)9-7-15-11(20-9)16-10(17)8-5-6-8/h7-8H,5-6H2,1-4H3,(H,15,16,17) |
InChI Key |
OEQJBFZANBCARV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromothiazol-2-amine
The precursor 5-bromothiazol-2-amine is synthesized via electrophilic bromination of 2-aminothiazole using N-bromosuccinimide (NBS) in acetic acid at 0–5°C. This step achieves 85–90% yield, with purity confirmed by NMR (δ 6.92 ppm, s, 1H; δ 5.34 ppm, br s, 2H).
Miyaura Borylation of 5-Bromothiazol-2-amine
The boronate ester is installed using a palladium-catalyzed Miyaura borylation reaction:
Conditions :
-
Catalyst : Pd(dppf)Cl (5 mol%)
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Boron source : Bis(pinacolato)diboron (1.5 equiv)
-
Base : Anhydrous KOAc (4.0 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 90°C
-
Duration : 8 h under N atmosphere
Workup :
-
Filtration through Celite to remove catalyst residues.
-
Extraction with ethyl acetate (3 × 50 mL).
-
Concentration under reduced pressure yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine as a pale brown solid (97% yield).
Characterization :
Amidation with Cyclopropanecarbonyl Chloride
The final step involves coupling the amine with cyclopropanecarbonyl chloride under mild conditions:
Conditions :
-
Solvent : Anhydrous benzene
-
Base : Triethylamine (2.0 equiv)
-
Temperature : Room temperature (25°C)
-
Duration : 12 h
Procedure :
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine (1.0 equiv) is dissolved in benzene.
-
Cyclopropanecarbonyl chloride (1.2 equiv) and EtN are added dropwise.
-
The mixture is stirred until TLC confirms consumption of the amine.
Workup :
-
Filtration to remove EtN·HCl.
-
Solvent evaporation yields the crude product, which is recrystallized from ethanol/water (9:1).
Characterization :
-
NMR (400 MHz, CDCl): δ 1.12–1.18 (m, 4H, cyclopropane CH), 1.32 (s, 12H, pinacol CH), 2.98 (quintet, J = 8.2 Hz, 1H, cyclopropane CH), 7.45 (s, 1H, thiazole H).
Alternative Methodologies and Optimization
One-Pot Borylation-Amidation Strategy
Recent patents disclose a streamlined one-pot approach for analogous compounds:
-
5-Bromothiazol-2-amine, bis(pinacolato)diboron, and cyclopropanecarbonyl chloride are combined with Pd(OAc)/XPhos.
-
Reaction proceeds at 80°C in toluene/water (10:1) with KCO.
Yield : 82% (crude), 75% after purification.
Critical Analysis of Reaction Parameters
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, influencing their activity. The thiazole ring and cyclopropane carboxamide group also contribute to the compound’s overall biological effects by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane-substituted derivatives exhibit moderate yields (41–50%) and lower melting points (257–258°C), suggesting enhanced solubility compared to bulkier cyclohexane analogs .
- Isobutyramide analogs (e.g., compound 39) show higher melting points (284–285°C), likely due to reduced steric hindrance and improved crystallinity .
Heterocyclic Core Modifications
Variations in the heterocyclic core alter electronic properties and binding affinities:
Key Observations :
Biological Activity
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇BN₂O₂S
- Molecular Weight : 263.27 g/mol
- CAS Number : 2055286-48-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the thiazole ring and the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in the development of inhibitors for specific enzymes or receptors.
Key Mechanisms:
- Enzyme Inhibition : The dioxaborolane group is known for its ability to form reversible covalent bonds with enzymes, potentially leading to inhibition of their activity.
- Cellular Signaling Modulation : The thiazole component may interact with signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds incorporating dioxaborolane structures exhibit anticancer properties. For instance, a study demonstrated that derivatives of dioxaborolane can inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial activity against various pathogens. The thiazole moiety is often linked to enhanced activity against Gram-positive bacteria and fungi .
Case Studies
- Anticancer Efficacy : In a study evaluating the efficacy of a related dioxaborolane compound on breast cancer cell lines (MCF-7), researchers found a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase-dependent apoptotic pathways .
- Antimicrobial Testing : A derivative featuring a similar structural framework was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 15 mm against S. aureus at a concentration of 50 µg/mL, suggesting potent antimicrobial properties .
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Reduced viability by 60% |
| Antimicrobial | S. aureus | 50 µg/mL | Inhibition zone: 15 mm |
| Antimicrobial | E. coli | 50 µg/mL | Inhibition zone: 12 mm |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters .
- Step 2: Introduction of the dioxaborolane group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous solvents like THF .
- Step 3: Attachment of the cyclopropanecarboxamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) . Optimization Tips:
- Use inert atmosphere (N₂/Ar) for boronate stability .
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization .
Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?
- NMR Spectroscopy: ¹H/¹³C NMR to verify regiochemistry (e.g., thiazole C-H coupling patterns) and boronate integration .
- Mass Spectrometry: High-resolution LC-MS to confirm molecular weight and detect impurities .
- X-ray Crystallography: Resolve stereochemical ambiguities, particularly for the cyclopropane moiety .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition: Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) to identify targets .
- Antimicrobial Testing: Broth microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and selectivity?
- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., EGFR kinase) .
- Quantum Chemical Calculations: DFT (B3LYP/6-31G*) to analyze electron density at the boronate group, influencing reactivity .
- QSAR Models: Corrogate substituent effects (e.g., cyclopropane vs. cyclohexane) with bioactivity data .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
- Validation: Cross-check docking results with mutagenesis studies (e.g., alanine scanning) .
- Solvent Effects: Re-run assays in DMSO-free buffers to exclude solvent interference .
- Metabolite Analysis: LC-MS/MS to identify active metabolites masking in silico predictions .
Q. What SAR strategies elucidate the roles of the cyclopropane and dioxaborolane groups?
- Analog Synthesis: Replace cyclopropane with larger rings (e.g., cyclohexane) to study steric effects .
- Boronate Modifications: Compare methyl-substituted dioxaborolanes with unsubstituted boronic acids to assess stability .
- Bioisosteric Replacement: Substitute thiazole with oxazole to evaluate heterocycle specificity .
Q. What catalytic systems enable regioselective functionalization of the thiazole ring?
- Palladium Catalysts: Pd(OAc)₂/XPhos for C-H borylation at the 5-position .
- Microwave-Assisted Synthesis: Accelerate SNAr reactions for selective amidation .
- Protecting Groups: Use SEM (trimethylsilylethoxymethyl) to block reactive sites during derivatization .
Q. How does the dioxaborolane group impact pharmacokinetics, and what formulation strategies improve bioavailability?
- Solubility Challenges: The boronate ester reduces aqueous solubility; use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Pro-drug Approach: Hydrolyze the dioxaborolane in vivo to enhance target engagement .
- Nanoparticle Encapsulation: PLGA nanoparticles to protect the compound from premature degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
